4-Mercaptophenol, also known as para-mercaptophenol, is an organic compound with the molecular formula and a molecular weight of approximately 126.18 g/mol. It features a thiol group (-SH) attached to a phenolic ring, specifically at the para position relative to the hydroxyl group. This compound is characterized by its strong odor and is often used in various chemical applications due to its reactivity and functional properties .
4-Mercaptophenol exhibits various biological activities:
Several methods exist for synthesizing 4-mercaptophenol:
4-Mercaptophenol has diverse applications across various fields:
Research on 4-mercaptophenol has focused on its interactions with metals and other organic compounds:
Several compounds share structural or functional similarities with 4-mercaptophenol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Mercaptophenol | Thiophenolic | Similar structure but with the thiol group at the ortho position. |
3-Mercaptophenol | Thiophenolic | Another positional isomer that may exhibit different reactivity patterns. |
Benzyl Mercaptan | Aliphatic thiol | Contains a benzyl group; used in fragrance and flavoring industries. |
Thioanisole | Aromatic thioether | Contains a sulfur atom bonded to an aromatic ring; used in organic synthesis. |
The distinct placement of the thiol group at the para position relative to the hydroxyl group gives 4-mercaptophenol unique reactivity compared to its ortho and meta counterparts. This positioning influences its chemical behavior, biological activity, and potential applications significantly.
Corrosive;Irritant